![molecular formula C8H13N3 B3058169 1,2-Ethanediamine, N-(5-methyl-2-pyridinyl)- CAS No. 88260-11-1](/img/structure/B3058169.png)
1,2-Ethanediamine, N-(5-methyl-2-pyridinyl)-
Overview
Description
“1,2-Ethanediamine, N-(5-methyl-2-pyridinyl)-” is a chemical compound with the molecular formula C3H10N2 . It has a molecular weight of 74.1249 . The IUPAC Standard InChI for this compound is InChI=1S/C3H10N2/c1-5-3-2-4/h5H,2-4H2,1H3 .
Molecular Structure Analysis
The molecular structure of “1,2-Ethanediamine, N-(5-methyl-2-pyridinyl)-” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Scientific Research Applications
Synthesis and Characterization
Synthesis and X-ray Structural Determination : This compound was synthesized from 1,2-diaminoethane and 1-chloro-2-nitrobenzene, leading to the formation of a novel stable dication. This process involved manganese chloride and was analyzed using X-ray structural analysis (Keypour et al., 2009).
Preparation of Ternary Platinum(II) Complexes : In this research, 1,2-ethanediamine was used to prepare ternary complexes with platinum(II) and 2,2'-dipyridine, showing how the methylene chain length affects intermolecular interactions with aryl sulfonates (Goto et al., 2003).
Chemical Behavior and Interactions
Water-like Behavior in Mixtures with Pyridine : A study examining 1,2-ethanediol (similar in structure to 1,2-ethanediamine) with pyridine and its methyl derivatives, explored the formation of hydrogen bonds and their contributions to the excess molar expansion in liquid phase mixtures (Przybyla et al., 2011).
Complex Synthesis with Cobalt(III) : A study synthesized cobalt(III) complexes using 1,2-ethanediamine derivatives, highlighting the unique formation of a bis-hemiaminal ether ligand and its structural significance (Das & Chattopadhyay, 2013).
Molecular Imaging and Detection
Magnetic Resonance Imaging Contrast Agent : This compound was used in forming a manganese(II) complex that serves as a magnetic resonance imaging contrast agent, capable of detecting hydrogen peroxide and indicating oxidative stress (Yu et al., 2012).
Sequential Detection of Copper(II) and Cyanide : A chemosensor based on a derivative of 1,2-ethanediamine was developed for the sequential detection of copper(II) and cyanide, showcasing a distinct color change indicating the presence of these substances (Kang et al., 2016).
properties
IUPAC Name |
N'-(5-methylpyridin-2-yl)ethane-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-7-2-3-8(11-6-7)10-5-4-9/h2-3,6H,4-5,9H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSANRKUMJZHZDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70529854 | |
Record name | N~1~-(5-Methylpyridin-2-yl)ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70529854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-methylpyridin-2-yl)ethane-1,2-diamine | |
CAS RN |
88260-11-1 | |
Record name | N~1~-(5-Methylpyridin-2-yl)ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70529854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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